molecular formula C19H19N3O3 B2924967 N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide CAS No. 1105213-68-0

N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide

Cat. No.: B2924967
CAS No.: 1105213-68-0
M. Wt: 337.379
InChI Key: AFOKVFFFOYWRAY-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a substituted phenyl group with a pyrido[1,2-a]pyrimidin-4-one moiety, linked via an acetamide bridge. Its intricate molecular architecture suggests it may possess interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of the 2-ethyl-6-methylphenyl group can be performed via nucleophilic substitution reactions.

    Amidation: The final step involves the formation of the acetamide linkage, typically through the reaction of an amine with an acyl chloride or anhyd

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-oxopyrido[1,2-a]pyrimidin-2-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-3-14-8-6-7-13(2)19(14)21-16(23)12-25-17-11-18(24)22-10-5-4-9-15(22)20-17/h4-11H,3,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOKVFFFOYWRAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)COC2=CC(=O)N3C=CC=CC3=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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